molecular formula C18H18N4OS B3016067 2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097859-20-4

2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B3016067
CAS No.: 2097859-20-4
M. Wt: 338.43
InChI Key: CWAXQOHYGHURPY-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a chemical compound with the CAS Registry Number 2097859-20-4 and a molecular formula of C18H18N4OS . It features a molecular weight of 338.4 . The compound's structure integrates a naphthalene ring system connected via an ethanone linker to a piperazine ring which is substituted with a 1,2,5-thiadiazole heterocycle . This unique architecture, combining multiple nitrogen-containing heterocycles with an aromatic system, makes it a molecule of significant interest in early-stage chemical and pharmacological research for exploring structure-activity relationships. The SMILES notation for the compound is O=C(Cc1cccc2ccccc12)N1CCN(c2cnsn2)CC1 . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans or animals, nor for diagnostic or therapeutic applications. Researchers are responsible for conducting thorough safety assessments and handling all compounds with appropriate precautions.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(12-15-6-3-5-14-4-1-2-7-16(14)15)22-10-8-21(9-11-22)17-13-19-24-20-17/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAXQOHYGHURPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.

    Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the naphthalene derivative, thiadiazole ring, and piperazine ring through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

A notable study synthesized derivatives of naphthalenes and thiadiazoles, demonstrating the compound's structural integrity through spectral analyses (e.g., NMR, IR) . The synthesis route generally includes:

  • Formation of Thiadiazole : Utilizing hydrazine derivatives and carboxylic acids.
  • Piperazine Integration : Reacting the thiadiazole with piperazine to form the core structure.
  • Final Coupling : Linking the naphthalene component through electrophilic aromatic substitution.

Anti-HIV Activity

One of the primary applications of 2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is its potential as an anti-HIV agent . Research has shown that derivatives of thiadiazoles exhibit significant inhibitory effects against HIV replication by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Table 2: Summary of Anti-HIV Activity Studies

CompoundEC50 (μM)Mechanism of Action
Thiadiazole Derivative A16NNRTI targeting HIV reverse transcriptase
Thiadiazole Derivative B22NNRTI with altered binding affinity

Other Biological Activities

Beyond its anti-HIV properties, compounds containing thiadiazoles have been investigated for:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest potential cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs, their substituents, biological targets, and activities:

Compound Name/ID Aryl Group Piperazine Substituent Biological Activity/Notes Reference
Target Compound Naphthalen-1-yl 1,2,5-thiadiazol-3-yl Potential CNS/antimicrobial activity
1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Varied aryl groups Tetrazole Synthetic focus; no explicit bioactivity reported
3a (N-arylsulfonylindole derivative) 5-fluoro-indol-3-yl 2-methoxyphenyl 5-HT6 receptor ligand
5c (Benzimidazole-oxadiazole derivative) Benzimidazole-oxadiazole 4-fluorobenzyl Aromatase inhibitor (IC50: 71% inhibition at 10 μM)
2320216-12-2 (CAS) 1-methyl-1H-indol-3-yl 1,2,5-thiadiazol-3-yl Structurally closest analog; indole vs. naphthalene
(2Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one Naphthalen-1-yl 3-chlorophenyl Propenone linker; no explicit bioactivity
T71 (Sulfonyl-piperazine derivative) 2,5-dimethylphenyl Sulfonyl group Synthetic intermediate; no bioactivity

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Thiadiazole’s electron-deficient nature may reduce oxidative metabolism compared to tetrazole or sulfonyl analogs .
  • Toxicity : Piperazine-thiadiazole systems are less studied than sulfonyl-piperazines (e.g., T71), necessitating further ADMET profiling .

Biological Activity

The compound 2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that incorporates a naphthalene moiety, a thiadiazole ring, and a piperazine group. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Naphthalene Derivative : Naphthalene undergoes electrophilic aromatic substitution to introduce functional groups.
  • Synthesis of the Thiadiazole Ring : This ring is synthesized through cyclization reactions involving thiosemicarbazide and suitable aldehydes or ketones.
  • Formation of the Piperazine Ring : Piperazine derivatives are synthesized via nucleophilic substitution reactions.
  • Coupling Reactions : Finally, the naphthalene derivative is coupled with the thiadiazole and piperazine components through appropriate linkers and reaction conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds related to piperazine and thiadiazole exhibit significant antimicrobial activity. In a study involving similar structures, derivatives demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques .

CompoundMIC (µg/mL)Target Strains
2-PNT32S. aureus
TBA16MRSA

These results suggest that the incorporation of thiadiazole into piperazine derivatives enhances their antimicrobial properties.

Anticancer Activity

In addition to antimicrobial effects, compounds with similar structural motifs have been investigated for anticancer activity. For instance, derivatives containing naphthalene and thiadiazole have shown moderate to significant efficacy against human breast cancer cells. The IC50 values for these compounds were found to be comparable to established chemotherapeutics like Olaparib .

CompoundIC50 (µM)Cancer Cell Line
Compound 5e18Breast Cancer (MCF7)
Olaparib57.3Breast Cancer (MCF7)

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. It may modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects in microbial infections or cancer treatment.

Proposed Pathways

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in signaling pathways relevant to mood disorders or anxiety.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of similar piperazine derivatives against multidrug-resistant bacterial strains, emphasizing their potential as novel antibiotics.
  • Cancer Treatment : Research on naphthalene-thiadiazole derivatives has shown promise in preclinical models for breast cancer therapy, warranting further investigation into their mechanisms and therapeutic windows.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 2-(naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one?

Methodological Answer:
A feasible approach involves Claisen-Schmidt condensation between 1-(naphthalen-1-yl)ethan-1-one and a substituted benzaldehyde derivative, followed by functionalization of the piperazine-thiadiazole moiety. For example:

  • Step 1 : React 1-(naphthalen-1-yl)ethan-1-one with 4-substituted benzaldehyde in ethanol under basic conditions (e.g., KOH) via reflux (12+ hours) to form a propenone intermediate .
  • Step 2 : Introduce the thiadiazole-piperazine group via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield .
  • Purification : Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the final product .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:
Contradictions often arise from tautomerism , conformational flexibility , or crystal packing effects . To address this:

  • Cross-validate techniques : Compare NMR (solution-state) with X-ray crystallography (solid-state). For example, X-ray data in revealed a twisted naphthalene-pyrazole conformation (46.3° dihedral angle) not evident in NMR .
  • Dynamic NMR studies : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., thiadiazole proton exchange) .
  • Computational modeling : Use DFT to simulate NMR chemical shifts and compare with experimental data .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC-MS : Confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ketone ).
  • X-ray crystallography : Resolve stereochemistry and confirm the thiadiazole-piperazine linkage geometry (e.g., bond angles < 120° for sp²-hybridized atoms) .

Advanced Question: How can researchers optimize reaction yields when introducing the thiadiazole-piperazine moiety?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitution .
  • Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) while maintaining >90% yield .

Basic Question: What pharmacological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • In vitro kinase assays : Test EGFR inhibition using fluorescence-based ADP-Glo™ assays (IC₅₀ values < 1 μM indicate high potency) .
  • Cell viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative effects .
  • Molecular docking : Predict binding modes to EGFR’s ATP-binding pocket using AutoDock Vina .

Advanced Question: How should researchers address inconsistent biological activity data across different batches?

Methodological Answer:

  • Batch analysis : Perform LC-MS to detect trace impurities (e.g., residual solvents or byproducts) affecting bioactivity .
  • Stability studies : Test compound integrity under storage conditions (e.g., light, humidity) using accelerated degradation protocols .
  • Dose-response normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize inter-experimental variability .

Basic Question: What computational methods are recommended for predicting this compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Molecular dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict solubility .
  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity .

Advanced Question: How can regioselectivity challenges in thiadiazole functionalization be mitigated?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position of thiadiazole to favor substitution at the 5-position .
  • Protection/deprotection strategies : Use Boc-protected piperazine to prevent unwanted side reactions during coupling .
  • Kinetic vs. thermodynamic control : Monitor reaction progress (TLC) to isolate the dominant product under specific conditions .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates (e.g., thiadiazole derivatives) .
  • First aid : For accidental ingestion, administer activated charcoal and seek immediate medical attention .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Methodological Answer:

  • Modify substituents : Replace the naphthalene ring with anthracene to enhance π-π stacking with EGFR’s hydrophobic pocket .
  • Bioisosteric replacement : Substitute the thiadiazole with a triazole to improve metabolic stability .
  • Alkyl chain variation : Introduce a methyl group on the piperazine ring to optimize steric interactions with the target .

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